Exciton(1+)

Übersicht

Beschreibung

An exciton is an electrically neutral quasiparticle that exists mainly in condensed matter, including insulators, semiconductors, some metals, but also in certain atoms, molecules, and liquids . It is regarded as an elementary excitation that can transport energy without transporting net electric charge . Excitons are formed when an electron from the valence band of a crystal is promoted in energy to the conduction band, for example, when a material absorbs a photon .

Synthesis Analysis

The synthesis of excitons is realized using various top-down and bottom-up methods . For instance, ultrafast dynamics of excitons in the nanostructures produced in atomically thin materials have been observed . Another study investigated the exciton dynamics in monolayer MoS2 synthesized by metal sulfurization .Molecular Structure Analysis

The structure and dynamics of excitons in molecular crystals give rise to their unique spectroscopic behavior . The two different types of optically accessible excitons, charge-transfer and Frenkel, are described and their different properties discussed . Excitons in semiconducting TMDs are typically generated via optical excitation .Chemical Reactions Analysis

Once created, excitons in molecular crystals can exhibit interesting dynamical behavior, including diffusion over large length scales and ionization into electron–hole pairs . Exciton–exciton interactions are also important, ranging from fusion or annihilation (two excitons combine into one exciton) to fission (one exciton splits into two excitons) .Physical And Chemical Properties Analysis

Quantum dots (QDs) are nanoscaled semiconducting crystals whose physical and chemical characteristics can be tailored . The distinct properties of the QDs include quantum confinement, band gap engineering, unique luminescence, controlled electronic transport .Wissenschaftliche Forschungsanwendungen

Light Production and Photosynthesis : Excitons are crucial in producing light for microscopes and are utilized in plants for photosynthesis (Snoke, 1996).

Role in Photophysics : In organic molecules, excitons significantly influence photophysics, driving phenomena such as photoinduced mechanical motions, photochemical conversions, energy transfer, and free charge carrier generation (Dimitriev, 2022).

Advancements Beyond Optical Absorption : The study of excitons has progressed beyond just understanding hydrogenic lines in optical absorption spectra of crystals (Alfrey, 1980).

Areas of Progress in Exciton Physics : Important areas in exciton physics include molecular excitons, giant oscillator strength, self-trapping, strong magnetic fields, and international scientific collaboration (Rashba, 2000).

Transport in Topological Insulator Nanoribbons : Excitons can transport over hundreds of micrometers in topological insulator nanoribbons before recombination, even at temperatures up to 40 K, suggesting the possibility of exciton condensation (Hou et al., 2019).

Integrated Exciton Multiplexer : The integrated exciton multiplexer offers a scalable platform for managing exciton fluids with potential applications in information processing (Lazić et al., 2014).

Transportation of Energy : Excitons, being electrically neutral, are responsible for energy transportation without carrying a charge in crystals (Liang, 1970).

Bose–Einstein Condensation Potential : Quasi-two-dimensional excitons have the potential to condense at the bottom of potential traps, forming a statistically degenerate Bose gas (Butov et al., 2002).

Exciton Condensation in Semiconductor Bilayers : Exciton condensation is likely in both electron–electron and electron–hole bilayers in semiconductor bilayers (Eisenstein & MacDonald, 2004).

Coherent Many-Body Exciton in Antiferromagnetic Van der Waals Material : A spin-orbit-entangled exciton state appears below 150 kelvin in antiferromagnetic van der Waals material NiPS3, arising from many-body states of a Zhang–Rice singlet (Kang et al., 2020).

Valley Selective Exciton Scattering in Monolayer WSe2 : Monolayer WSe2 enables valley selective exciton scattering, allowing upconversion of B-excitons in the presence of resonantly excited A-excitons (Manca et al., 2017).

Spectroscopy of Excitons in Organic Semiconductors : TR-2PPE spectroscopy offers unique insights into exciton dynamics in organic semiconductors (Zhu, 2015).

Wirkmechanismus

Zukünftige Richtungen

Excitons are opening intriguing new research directions for optoelectronics and quantum computing . The development of longer-lasting excitons may open new possibilities in quantum information science . Moreover, the design of afterglow materials for specific applications is expected to accelerate research on exciton dynamics .

Eigenschaften

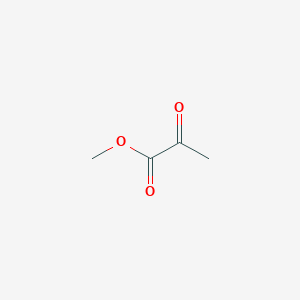

IUPAC Name |

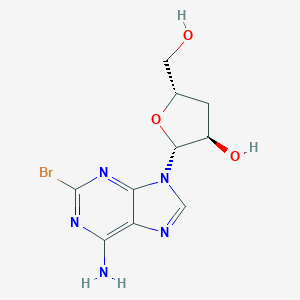

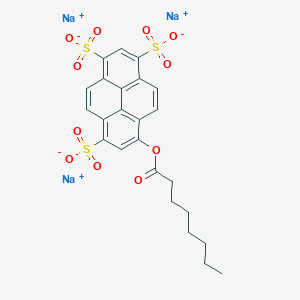

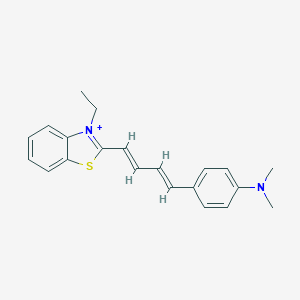

4-[(1E,3E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N2S/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3/h5-16H,4H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPYYACQUPIKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921479 | |

| Record name | 4-[4-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-N,N-dimethylcyclohexa-2,5-dien-1-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exciton(1+) | |

CAS RN |

114720-33-1 | |

| Record name | Styryl 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114720331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-N,N-dimethylcyclohexa-2,5-dien-1-iminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styryl 7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.